

4-Fluoro-3-hydroxybenzamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-hydroxybenzamide

CAS No.: 1243381-28-3

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Introduction

4-Fluoro-3-hydroxybenzamide is a fluorinated aromatic amide that has garnered interest within the scientific community. Its unique molecular structure, featuring a fluorine atom, a hydroxyl group, and an amide functional group on a benzene ring, makes it a valuable building block in medicinal chemistry and drug discovery. The presence and positioning of these functional groups impart specific physicochemical properties that can influence biological activity and metabolic stability. This guide provides an in-depth exploration of the discovery, synthesis, and potential applications of **4-Fluoro-3-hydroxybenzamide**, offering a technical resource for researchers and professionals in the field.

While direct information on the initial discovery of **4-Fluoro-3-hydroxybenzamide** is not extensively documented in publicly available literature, its existence is predicated on the synthesis and exploration of its precursor, 4-Fluoro-3-hydroxybenzoic acid. The development of synthetic routes to this acid has been a key focus, as it serves as the direct antecedent to the amide.

I. The Precursor: Synthesis and Significance of 4-Fluoro-3-hydroxybenzoic Acid

The journey to understanding **4-Fluoro-3-hydroxybenzamide** begins with its parent carboxylic acid. 4-Fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of various bioactive

compounds.[1] Its strategic functionalization provides a scaffold for further chemical modifications.

Established Synthetic Pathways to 4-Fluoro-3-hydroxybenzoic Acid

Several methods for the synthesis of 4-Fluoro-3-hydroxybenzoic acid have been reported, each with distinct advantages and challenges. A common and historically significant approach involves the Kolbe-Schmitt reaction of 4-fluorophenol.[1][2]

A patented method outlines a two-step synthesis starting from fluorobenzene.[1][2]

- **Formation of 4-fluorophenol:** Fluorobenzene is hydrolyzed with dilute sulfuric acid, followed by treatment with sodium sulfite and sodium hydroxide under reflux. Subsequent sulfonation with sulfur dioxide yields 4-fluorophenol.[1][2]
- **Kolbe-Schmitt Carboxylation:** The resulting 4-fluorophenol is then carboxylated using potassium hydroxide and carbon dioxide, followed by acidification to yield 4-Fluoro-3-hydroxybenzoic acid.[1][2] This carboxylation step is a classic and powerful method for introducing a carboxylic acid group onto a phenol ring. The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide.

An alternative patented approach details a dual-route process starting from 4-bromo-1-fluoro-2-methoxybenzene, offering improvements in yield and purity.[1] One route involves a copper(I) cyanide-mediated cyanation followed by hydrolysis and demethylation.[1] The second route utilizes a copper-catalyzed amination, followed by a Sandmeyer reaction to form the nitrile, which is then hydrolyzed.[1]

Another documented synthesis involves the sulfonation of 4-fluorophenol with sulfuric acid.[3] The resulting sulfite salt is then treated with sodium sulfite to produce the desired acid.[3]

The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and safety considerations. For instance, the use of toxic gases like sulfur dioxide and carbon dioxide in some methods may necessitate specialized equipment and handling procedures.[1]

Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid via Kolbe-Schmitt Reaction

This protocol is based on a patented method and is provided for informational purposes.[\[2\]](#)[\[4\]](#)

Part 1: Synthesis of 4-Fluorophenol[\[2\]](#)

- To a three-necked flask, add 20g of fluorobenzene and 100mL of distilled water.
- Heat the mixture to 80-100°C and add 20mL of 0.049 mol/L dilute sulfuric acid dropwise. Stir and maintain the temperature for 1 hour.
- Cool the solution to room temperature and add 10g of sodium sulfite. Stir to dissolve and let it stand for 20 minutes.
- Add 8g of sodium hydroxide and heat to 100°C, refluxing for 2 hours.
- Cool the mixture to 40-60°C and bubble sulfur dioxide gas through the solution for 40-60 minutes under a nitrogen atmosphere.
- After stopping the gas flow, let the mixture stand in a closed environment for 1 hour.
- Extract the product and dry to obtain 4-fluorophenol.

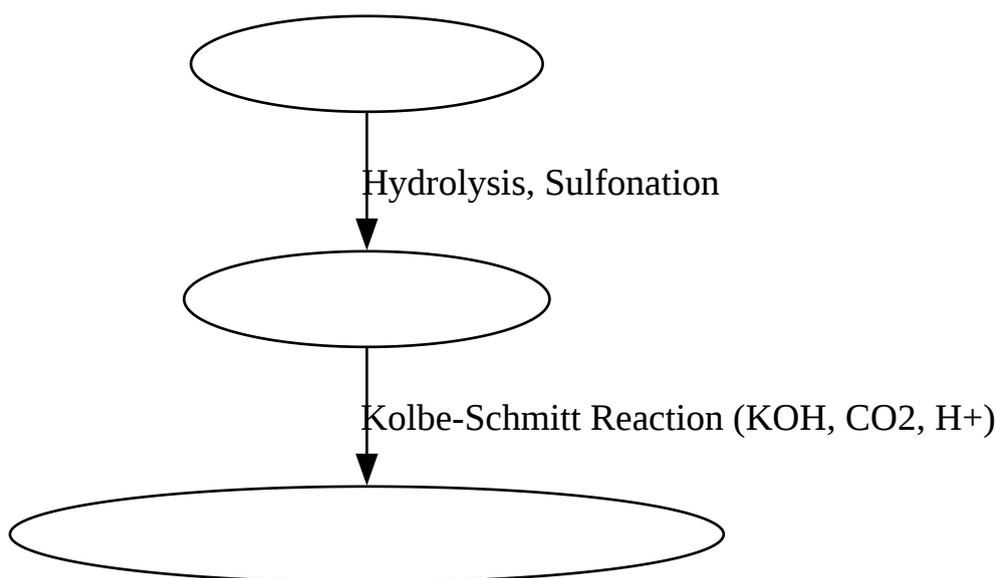
Part 2: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid[\[4\]](#)

- In a four-necked reaction flask, combine 15g of 4-fluorophenol and 11.2g of potassium hydroxide.
- Dissolve the solids in 50mL of distilled water at 20°C.
- Heat the mixture to 40-60°C and bubble carbon dioxide gas through the solution for 2 hours.
- After 2 hours, stop the flow of carbon dioxide.
- Carefully add 20mL of 0.98 mol/L concentrated sulfuric acid dropwise over 5 minutes with continuous stirring.

- Increase the temperature to 110-120°C and reflux for 4 hours.
- After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the 4-Fluoro-3-hydroxybenzoic acid.

Physicochemical Properties of 4-Fluoro-3-hydroxybenzoic Acid

Property	Value	Reference
Molecular Formula	C ₇ H ₅ FO ₃	[4]
Molecular Weight	156.11 g/mol	[4]
Appearance	Colorless solid	[3]
CAS Number	51446-31-2	[3]



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II. From Acid to Amide: The Synthesis of 4-Fluoro-3-hydroxybenzamide

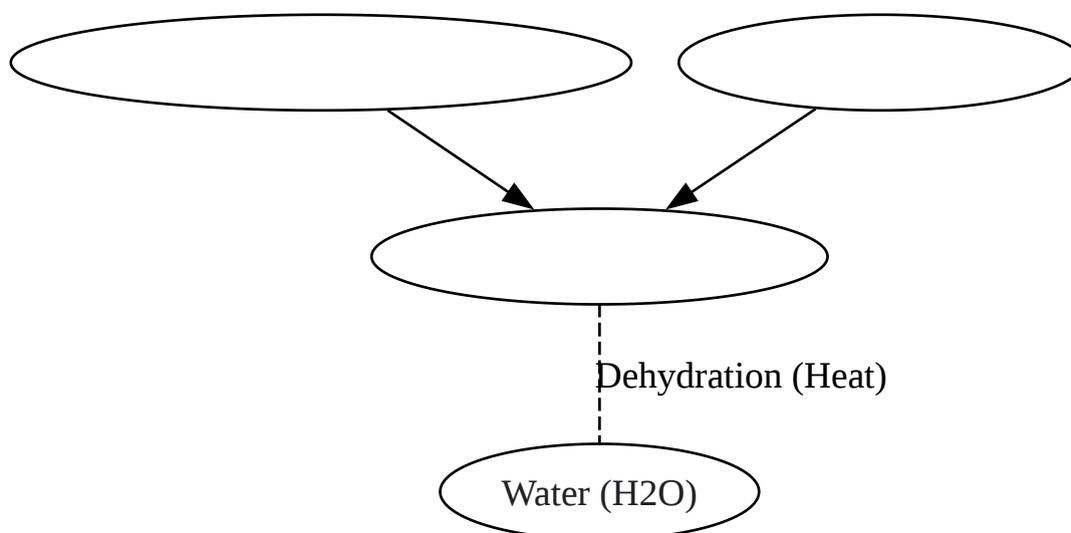
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. This is typically achieved by reacting the carboxylic acid with ammonia or an

ammonia source.

General Principles of Amide Formation

Several methods can be employed to synthesize amides from carboxylic acids.^[5] A common laboratory method involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent.^[5] Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with ammonia.^{[6][7]}

Direct reaction of a carboxylic acid with ammonia requires heating to dehydrate the intermediate ammonium salt.^{[7][8]}



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Postulated Synthesis of 4-Fluoro-3-hydroxybenzamide

Based on standard organic chemistry principles, the synthesis of **4-Fluoro-3-hydroxybenzamide** would proceed from 4-Fluoro-3-hydroxybenzoic acid.

Proposed Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxybenzamide

This is a generalized protocol based on established methods for amide synthesis.

- Activation of the Carboxylic Acid (Optional but Recommended):
 - In a round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-3-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
 - Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBT)).
 - Stir the mixture at room temperature for a specified period to form the activated ester.
- Amidation:
 - Cool the reaction mixture in an ice bath.
 - Slowly add a source of ammonia (e.g., a solution of ammonia in a suitable solvent or ammonium chloride with a non-nucleophilic base like triethylamine).
 - Allow the reaction to warm to room temperature and stir until completion (monitored by techniques such as Thin Layer Chromatography (TLC)).
- Work-up and Purification:
 - Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
 - Wash the filtrate with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
 - Remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to obtain pure **4-Fluoro-3-hydroxybenzamide**.

III. Potential Applications and Biological Relevance

While specific biological activities of **4-Fluoro-3-hydroxybenzamide** are not extensively detailed in the available literature, the structural motifs present in the molecule suggest potential areas of interest for drug discovery and development.

Benzamide derivatives, in general, are known to exhibit a wide range of biological activities. For instance, some benzamide derivatives have been investigated for their effects on heart failure.[9] A study on a 4-hydroxy-furanyl-benzamide derivative indicated that its biological activity on left ventricular pressure is mediated through the M2-muscarinic receptor and nitric oxide synthase enzyme activation.[9]

Furthermore, compounds containing the hydroxybenzoic acid scaffold have been explored for various therapeutic applications. For example, a manganese(II) complex of a derivative of 3-carboxy-2-hydroxybenzoic acid has shown cytotoxic effects against human liver cancer cells.[10] Other studies have investigated the antimicrobial and antioxidant activities of sulfonic acid-based imine compounds derived from 3-amino-4-hydroxybenzenesulfonic acid.[11]

The precursor, 4-Fluoro-3-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for the potential treatment of transthyretin amyloidosis.[1] This highlights the importance of this structural class in the development of novel therapeutics. Its nitrile precursor, 4-fluoro-3-hydroxybenzotrile, also serves as a crucial building block for complex molecules in pharmaceuticals, agrochemicals, and material science.[12]

Given that fluorinated benzoic acids are versatile building blocks for active pharmaceutical ingredients (APIs), it is plausible that **4-Fluoro-3-hydroxybenzamide** could serve as a valuable intermediate or a lead compound in various drug discovery programs.[13] The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and amide groups provide sites for hydrogen bonding, which is crucial for molecular recognition in biological systems.

IV. Future Directions

The field of medicinal chemistry is continually evolving, with a constant search for novel molecular scaffolds that can be elaborated into effective therapeutic agents. **4-Fluoro-3-**

hydroxybenzamide represents a simple yet potentially valuable molecule that warrants further investigation.

Future research could focus on:

- Elucidation of Biological Activity: Systematic screening of **4-Fluoro-3-hydroxybenzamide** and its derivatives against a range of biological targets to identify potential therapeutic applications.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how modifications to the core structure impact biological activity.
- Development of Novel Synthetic Methodologies: Exploration of more efficient, scalable, and environmentally friendly synthetic routes to **4-Fluoro-3-hydroxybenzamide** and its precursors.
- Material Science Applications: Investigation of the potential use of this compound or its derivatives in the development of new materials with unique properties.

Conclusion

4-Fluoro-3-hydroxybenzamide, while not a widely studied compound in its own right, emerges from a lineage of synthetically important and biologically relevant molecules. Its synthesis is intrinsically linked to its precursor, 4-Fluoro-3-hydroxybenzoic acid, for which several synthetic routes have been established. The structural features of **4-Fluoro-3-hydroxybenzamide** suggest its potential as a valuable building block in drug discovery and medicinal chemistry. As the demand for novel therapeutics continues to grow, the exploration of such foundational molecules will remain a critical endeavor in the scientific community. This guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its synthetic origins to its potential future applications, serving as a resource for researchers dedicated to advancing the frontiers of chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [4-Fluoro-3-hydroxybenzamide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2767459#discovery-and-history-of-4-fluoro-3-hydroxybenzamide\]](https://www.benchchem.com/product/b2767459#discovery-and-history-of-4-fluoro-3-hydroxybenzamide)

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